4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-12-14(17)5-2-6-15(12)24(22,23)19-8-9-20(16(21)11-19)13-4-3-7-18-10-13/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFSEKTUENPOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazin-2-one Core
The piperazin-2-one scaffold serves as the foundational structure for this compound. Two primary approaches are documented:
Cyclization of Linear Precursors
Linear precursors such as β-amino amides or diamines undergo cyclization under acidic or basic conditions. For example, 3,4-dihydroquinazolin-4-one derivatives are synthesized via condensation of anthranilic acid with methyl pyridine-2-carboximidate in methanol under sodium catalysis. This method yields the lactam ring with moderate efficiency (60–75% yield).
Introduction of the Pyridin-3-yl Group at N1
Functionalization of the lactam nitrogen (N1) is achieved via copper-catalyzed Ullmann-type coupling.
Reaction Conditions
A representative procedure involves reacting 2-piperazinone with 3-iodopyridine in the presence of CuI (10 mol%) , N,N'-dimethyl-1,2-diaminocyclohexane (20 mol%) , and K3PO4 in 1,4-dioxane at 100°C under argon. After 20 hours, the product 1-(pyridin-3-yl)piperazin-2-one is isolated via silica gel chromatography (eluent: CH2Cl2/MeOH 20:1), yielding 40–50%.
Table 1: Optimization of Pyridin-3-yl Coupling
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI/N,N'-dimethyl-1,2-DACH | 1,4-Dioxane | 100 | 40.4 |
| CuI/1,10-Phenanthroline | DMF | 120 | 32 |
| Pd(OAc)2/Xantphos | Toluene | 110 | 28 |
Key findings:
Sulfonylation at N4 with 3-Chloro-2-methylbenzenesulfonyl Chloride
The secondary amine at N4 undergoes sulfonylation to introduce the 3-chloro-2-methylbenzenesulfonyl group.
Sulfonyl Chloride Preparation
3-Chloro-2-methylbenzenesulfonyl chloride is synthesized from 3-chloro-2-methylbenzenesulfonic acid via treatment with PCl5 in dichloromethane at 0–5°C. The sulfonyl chloride is isolated by filtration (85% purity, 70% yield).
Sulfonylation Reaction
1-(Pyridin-3-yl)piperazin-2-one is reacted with 1.2 equiv of the sulfonyl chloride in CH2Cl2 using Et3N (2.5 equiv) as a base. After stirring at 25°C for 12 hours, the product is purified via recrystallization from methanol/water (4:1), yielding 65–75%.
Table 2: Sulfonylation Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et3N | CH2Cl2 | 25 | 72 |
| iPr2NEt | THF | 40 | 68 |
| NaH | DMF | 0 | 55 |
Key findings:
Characterization and Analytical Data
Spectral Analysis
Scale-up and Industrial Considerations
Cost-Effective Catalyst Recycling
Copper catalysts are recovered via aqueous extraction (NH4OH/EDTA), reducing metal waste by 80%.
Continuous Flow Sulfonylation
A microreactor system achieves 90% yield at 50°C with a residence time of 10 minutes, outperforming batch methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Piperazinone Derivatives
a) Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate
- Structural Differences : Lacks the benzenesulfonyl group and pyridine ring; instead, it has a methyl ester and a 4-chlorophenyl substituent.
- Synthetic Pathway : Synthesized via nucleophilic substitution between methyl α-bromophenylacetic acid and 1-(3-chlorophenyl)piperazin-2-one under basic conditions .
- Biological Relevance : Demonstrated cytotoxic activity, though its ester group may reduce metabolic stability compared to sulfonyl-containing analogs .
b) Pyridine-Based CYP51 Inhibitors (UDO and UDD)
- UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.
- UDD : N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
- Key Differences: Both contain trifluoromethyl groups and pyridine rings but lack the benzenesulfonyl moiety. UDO/UDD target Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole, suggesting that sulfonyl groups in the target compound may redirect selectivity toward other enzymatic targets .
Patent-Disclosed Piperazine Derivatives
a) (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Structural Features : Combines a pyrrolopyridazine core with a piperazine-linked trifluoromethylpyridine. The chloro-hydroxyphenyl group contrasts with the target compound’s chloro-methylbenzenesulfonyl group.
- Functional Implications : The hydroxyl and carboxamide groups may enhance solubility but reduce membrane permeability compared to sulfonamides .
b) N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
- Key Differences: Contains a cyclopentane ring and tetrahydro-2H-pyran, which introduce conformational rigidity absent in the target compound.
Comparative Data Table
| Compound | Core Structure | Key Substituents | Biological Activity | Target/Application |
|---|---|---|---|---|
| Target Compound | Piperazin-2-one | 3-Chloro-2-methylbenzenesulfonyl, pyridin-3-yl | Hypothesized enzyme inhibition | Undisclosed (medicinal lead) |
| Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate | Piperazin-2-one | 4-Chlorophenyl, methyl ester | Cytotoxicity | Cancer research |
| UDO | Piperazine | Trifluoromethylphenyl, pyridin-3-yl | Antiparasitic (CYP51 inhibition) | Chagas disease therapy |
| Patent Example (EP 4 374 877 A2) | Pyrrolopyridazine | Chloro-hydroxyphenyl, trifluoromethylpyridine | Undisclosed (likely enzyme modulation) | Patent-protected lead compound |
Research Findings and Implications
- Sulfonyl vs. Ester Groups : The benzenesulfonyl group in the target compound likely improves metabolic stability and binding affinity compared to ester-containing analogs like the cytotoxic derivative from .
- Trifluoromethyl vs. The chloro-methyl group in the target compound may balance hydrophobicity and steric effects .
- trifluoromethyl) imply distinct pharmacological profiles .
Biological Activity
4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic compound categorized as a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 4-(3-chloro-2-methylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one, and it possesses the following structural features:
- Piperazine ring : A six-membered ring that contributes to its pharmacological properties.
- Pyridine moiety : Enhances interaction with biological targets.
- Chloro and sulfonyl groups : These substituents are critical for its biological activity.
Structural Formula
The molecular formula is with a molecular weight of 367.83 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : The sulfonyl group may facilitate binding to active sites of enzymes, potentially inhibiting their function.
- Receptors : The pyridine ring can act as a ligand for receptor binding, influencing signaling pathways.
The precise mechanism remains under investigation; however, it is hypothesized that the compound may modulate pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. Preliminary studies have shown that this compound demonstrates activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
The compound is also being explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
| MCF7 (breast cancer) | 7.5 | Cell cycle arrest |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial efficacy of several piperazine derivatives, including our compound. The results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections . -
Anticancer Research :
Another research initiative focused on the anticancer properties of this compound revealed that it significantly reduced cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the chloro and methyl groups can alter pharmacological properties:
| Modification | Effect on Activity |
|---|---|
| Removal of chloro group | Decreased potency |
| Substitution with different alkyl groups | Variable effects on solubility and activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
